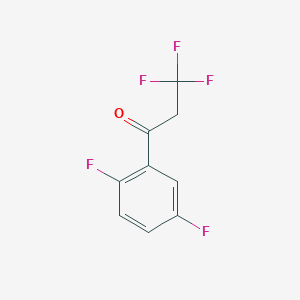

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one

Description

Propriétés

IUPAC Name |

1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYRSWNVHYPHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Trifluoromethylation of Aromatic Precursors

This method involves introducing the trifluoropropanone group to a difluorophenyl precursor. A modified procedure adapted from Royal Society of Chemistry protocols uses:

- Reactants : 2,5-Difluorobenzene derivative, trifluoromethylating agent (e.g., CF₃SO₂Na)

- Catalyst : K₂S₂O₈ (persulfate)

- Solvent : DMSO

- Conditions : 45–80°C, dry air atmosphere, 4–8 hours.

- Oxidative coupling of the aryl substrate with the trifluoromethyl source.

- Quenching with water and extraction with diethyl ether.

- Purification via distillation or chromatography.

| Parameter | Value/Range | Source |

|---|---|---|

| Yield | 70–85% (analogous compounds) | |

| Reaction Time | 4–8 hours | |

| Temperature | 45–80°C |

Friedel-Crafts Acylation

This classical approach employs a Lewis acid-catalyzed acylation of 2,5-difluorobenzene with 3,3,3-trifluoropropanoyl chloride:

- Catalyst : AlCl₃ or FeCl₃

- Solvent : Dichloromethane or nitrobenzene

- Conditions : 0–25°C, inert atmosphere.

- Competing side reactions due to electron-withdrawing fluorine substituents.

- Requires strict stoichiometric control to avoid over-acylation.

Catalytic Hydrogenation of Intermediate Ketones

A patent-derived method for related trifluoropropanol synthesis suggests adaptable steps for ketone formation:

- Reactants : Trifluoroaldehyde derivatives, hydrogen gas

- Catalyst : Raney Ni

- Conditions : 5 MPa H₂, 60–120°C, 4–8 hours.

- This method may apply to intermediates in the synthesis of 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one, particularly if reductive steps are involved.

| Parameter | Value/Range | Source |

|---|---|---|

| Hydrogen Pressure | 5 MPa | |

| Catalyst Loading | 5–10 wt% | |

| Yield | ~96% (for analogous alcohol) |

Cross-Coupling Strategies

Palladium-catalyzed coupling between aryl halides and trifluoropropanoyl reagents offers a modular approach:

- Catalyst : Pd(PPh₃)₄

- Base : K₂CO₃

- Solvent : THF or DMF

- Conditions : 80–100°C, 12–24 hours.

- Tolerance for diverse substitution patterns.

- Scalable for industrial production.

Critical Analysis of Methodologies

- Trifluoromethylation provides higher regioselectivity but requires stringent anhydrous conditions.

- Friedel-Crafts acylation is cost-effective but limited by substrate reactivity.

- Catalytic hydrogenation achieves high purity but depends on precursor availability.

Analyse Des Réactions Chimiques

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one has been explored for its potential neuroprotective effects. Studies indicate that it exhibits in vitro neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons (CGNs). This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of this compound and its evaluation for neuroprotective activity. The results indicated that the compound could activate multiple signaling pathways that prevent neuronal cell death .

Agrochemicals

Fluorinated compounds are often utilized in agrochemical formulations due to their enhanced biological activity and stability. The unique properties of this compound make it a candidate for developing new pesticides or herbicides that require less frequent application and have reduced environmental impact.

Table 2: Potential Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Development of novel pest control agents |

| Herbicides | Enhanced efficacy against resistant weed species |

Materials Science

In materials science, this compound can serve as a versatile building block for synthesizing new materials with tailored properties. Its fluorinated nature allows for modifications that can lead to materials with unique thermal and mechanical properties.

Case Study: Material Synthesis

Research has shown that incorporating trifluoromethyl ketones into polymer matrices can significantly enhance their thermal stability and mechanical strength. This opens avenues for applications in high-performance coatings and composites .

Mécanisme D'action

The mechanism by which 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in biological systems, it may induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP and caspase-3 . This suggests that the compound’s mechanism of action is related to the induction of programmed cell death.

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one

- Molecular Formula : C₉H₆ClF₃O

- Molecular Weight : 222.59 g/mol

- Key Differences :

- The phenyl group is substituted with a chlorine atom at the para position instead of fluorine.

- Chlorine is less electronegative than fluorine, leading to reduced electron-withdrawing effects on the ketone group.

- Reactivity : The chloro analog may exhibit slower reaction kinetics in nucleophilic additions compared to the difluorinated compound due to weaker inductive effects .

1-(3,5-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one

- Molecular Formula : C₁₅H₁₁F₃O

- Molecular Weight : 264.24 g/mol

- Key Differences :

1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one

- Molecular Formula : C₉H₇F₂O₂

- Molecular Weight : 188.15 g/mol

- Key Differences: A hydroxyl group at the para position introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. Likely less stable under acidic or oxidative conditions due to the phenolic -OH group .

1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

- Molecular Formula : C₁₂H₁₂F₂O₃

- Molecular Weight : 242.22 g/mol

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Electronic Effects: Fluorine substituents significantly increase the electrophilicity of the ketone group, facilitating reactions with nucleophiles like phenylhydrazine. This effect is more pronounced in the target compound compared to its chloro analog .

- Thermal Stability : Trifluoromethyl groups enhance thermal stability, making fluorinated ketones suitable for high-temperature reactions.

- Synthetic Utility : The target compound’s discontinued status highlights the need for alternative fluorinated ketones in catalysis and medicinal chemistry.

Activité Biologique

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one is an organic compound notable for its unique structure, which includes a difluorophenyl group and a trifluoropropanone moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities, including anticancer properties.

The compound can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of 2,5-difluoroacetophenone with a suitable benzaldehyde derivative under basic conditions. The synthesis pathway can be outlined as follows:

- Starting Materials : 2,5-difluoroacetophenone and benzaldehyde.

- Reaction Conditions : Basic medium (e.g., sodium hydroxide) in ethanol.

- Yield : The reaction typically yields the desired ketone efficiently.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Notably, it has been shown to induce apoptosis in cancer cells by activating caspase-3 pathways and producing cleaved products of PARP (Poly ADP-ribose polymerase) . This apoptotic effect is critical for its potential use in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : Induction of apoptosis via mitochondrial pathways and activation of caspases.

- IC50 Values : The compound showed IC50 values in the low micromolar range across different cell lines.

Other Biological Activities

Aside from its anticancer properties, preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been reported to protect cerebellar granule neurons from low potassium-induced apoptosis through various signaling pathways .

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Apoptosis Induction :

- Objective : To evaluate the compound's ability to induce apoptosis in cancer cells.

- Findings : Significant increase in apoptotic markers was observed in treated cells compared to controls.

-

Neuroprotective Study :

- Objective : To assess neuroprotective effects against induced apoptosis.

- Results : The compound demonstrated a protective effect on neurons exposed to apoptotic stimuli.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Structure | Yes | Yes |

| 1-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one | Structure | Moderate | No |

| 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one | Structure | Low | Yes |

Q & A

Q. What laboratory-scale synthesis methods are employed for 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one?

The compound can be synthesized via two primary routes:

- Friedel-Crafts Acylation : Reacting 2,5-difluorobenzaldehyde with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This method requires careful control of stoichiometry and temperature (60–80°C) to avoid side reactions .

- Nucleophilic Substitution : Using 2,5-difluorophenylmagnesium bromide with trifluoroacetophenone derivatives in tetrahydrofuran (THF) at low temperatures (−78°C to 0°C) to maintain regioselectivity .

Purification : Distillation under reduced pressure or recrystallization from ethanol/water mixtures ensures high purity (>98%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the presence of fluorine substituents and aromatic proton environments. For example, ¹⁹F NMR peaks at δ −60 to −70 ppm indicate trifluoromethyl groups, while aromatic fluorine signals appear between δ −110 to −120 ppm .

- X-Ray Crystallography : Resolves the spatial arrangement of substituents, particularly the orientation of the difluorophenyl ring relative to the trifluoropropanone moiety .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 254.05 [M+H]⁺) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the fluorinated aromatic system.

- Moisture Sensitivity : The trifluoromethyl group is hydrolytically stable, but prolonged exposure to humid environments may degrade the ketone moiety. Use desiccants in storage .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The meta- and **para-**fluorine atoms on the phenyl ring act as strong electron-withdrawing groups, directing electrophilic substitution to the ortho position. This electronic profile enhances reactivity in Suzuki-Miyaura couplings with aryl boronic acids, where Pd(PPh₃)₄ catalyzes bond formation at 80–100°C in toluene/water mixtures . Computational DFT studies further reveal reduced electron density at the reaction site, favoring oxidative addition .

Q. What strategies optimize enantioselective synthesis of derivatives for biological screening?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric aldol reactions to introduce stereocenters .

- Dynamic Kinetic Resolution : Employ enzymes like lipases (e.g., Candida antarctica Lipase B) in biphasic systems to resolve racemic mixtures .

Yield Optimization : Screen solvents (e.g., tert-butanol) and temperatures (25–40°C) to balance enantiomeric excess (ee >90%) and reaction rate .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

- Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 enzymes. The trifluoromethyl group exhibits strong hydrophobic interactions with active-site residues (e.g., Phe87 in CYP3A4) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Fluorine atoms form halogen bonds with backbone carbonyls, enhancing binding affinity .

Q. How to resolve contradictions in reported biological activity data across studies?

- Meta-Analysis : Compare IC₅₀ values against substituent positioning. For example, 2,5-difluoro analogs show 10-fold higher antiproliferative activity (IC₅₀ = 2.1 µM) than 3,5-difluoro isomers (IC₅₀ = 22 µM) in MCF-7 cells due to improved membrane permeability .

- Control Experiments : Validate assay conditions (e.g., serum-free media to avoid protein binding artifacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.